3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-hydroxyoxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-20-11-3-4-12(13(9-11)21-2)17-14(18)16-10-15(19)5-7-22-8-6-15/h3-4,9,19H,5-8,10H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWYTJYRAMMDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2(CCOCC2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzene, undergoes nitration followed by reduction to form 2,4-dimethoxyaniline.
Urea Formation: The 2,4-dimethoxyaniline is then reacted with an isocyanate derivative to form the urea linkage.
Hydroxytetrahydropyran Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of urea derivatives are highly dependent on substituent chemistry. Below is a comparative analysis of 3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea and related compounds:
Structural and Functional Group Comparisons
Key Observations :
- Aromatic Substituents : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance binding to polar enzyme active sites (e.g., kinases). In contrast, compound 4h ’s 3,5-dimethylphenyl group is more lipophilic, favoring hydrophobic interactions .
- Heterocyclic Moieties: The 4-hydroxyoxane in the target compound introduces a flexible, polar ring that may improve water solubility.
Physicochemical Data
| Property | This compound | Compound 4h |
|---|---|---|
| Melting Point | Not reported | Not disclosed |
| TLC Rf (chloroform/EtOAc) | Not reported | 0.44 (4:1) |
| Predicted logP | ~1.8 (moderately polar) | ~2.5 (lipophilic) |
Research Implications and Limitations
The target compound’s polar substituents make it a candidate for diseases requiring high solubility (e.g., central nervous system disorders). Further studies are needed to:
Validate its antiproliferative or antimicrobial efficacy.
Optimize the balance between solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
